N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide
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Overview
Description
N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide is a chemical compound with a unique structure that includes an oxadiazole ring, a phenylethenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and phenylethenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(2-phenylethenyl)-1,3,4-oxadiazole
- N-Methyl-5-(2-phenylethenyl)-2H-pyrrol-2-ylidene
- 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)
Uniqueness
N-Methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918814-29-6 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-methyl-5-(2-phenylethenyl)-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-13-12(16)11-14-10(17-15-11)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,16) |
InChI Key |
WSIXOBJBUYULRI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NOC(=N1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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